molecular formula C7H10O3 B13049338 3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid

3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid

Cat. No.: B13049338
M. Wt: 142.15 g/mol
InChI Key: XNFLOGUQJZEXED-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C 7 H 10 O 3 and a molecular weight of 142.15 g/mol [ ]. It features a cyclopentene ring core substituted with a carboxylic acid group, a methyl group, and a hydroxyl group, making it a multifunctional scaffold for chemical synthesis and research applications. This compound is part of a class of functionalized cyclopentene derivatives that are of significant interest in organic and medicinal chemistry. Structurally related cyclopentane and cyclopentene molecules, such as various hydroxy-methylcyclopentenones, are recognized as important building blocks and chiral synthetic equivalents in the synthesis of complex natural products like steroids and polycyclic terpenoids [ ]. Furthermore, related carboxylic acid derivatives on a cyclopentene scaffold have been identified as chemical markers in analytical studies, for instance, in the profiling of honey volatiles to determine botanical origin [ ]. The specific research applications for this compound are still an area of exploration, but its functional groups make it a versatile intermediate for further chemical modification, including esterification [ ], dimerization, and exploration of its hydrogen-bonding capabilities [ ]. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-hydroxy-2-methylcyclopentene-1-carboxylic acid

InChI

InChI=1S/C7H10O3/c1-4-5(7(9)10)2-3-6(4)8/h6,8H,2-3H2,1H3,(H,9,10)

InChI Key

XNFLOGUQJZEXED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC1O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of cyclopentadiene derivatives, which undergo hydroxylation and subsequent carboxylation to form the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. These interactions can influence biological processes and contribute to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations

  • 3-Oxocyclopent-1-enecarboxylic acid (C₆H₆O₃): Replaces the hydroxyl group with a ketone (-C=O) at position 3. This substitution increases electron-withdrawing effects, enhancing acidity (pKa ~2.5–3.0) compared to hydroxyl-containing analogs. The ketone group also eliminates hydrogen-bond donor capacity, reducing solubility in polar solvents .
  • Methyl 3-aminocyclopentanecarboxylate (C₇H₁₃NO₂): Features an amino (-NH₂) group and methyl ester instead of hydroxyl and carboxylic acid. The ester improves lipophilicity (logP ~1.2), while the amino group introduces basicity (pKa ~9.5), enabling salt formation and altering pharmacokinetic profiles .

Substituent and Ring Modifications

  • 3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid: Incorporates a bicyclic framework with methylene and dimethyl groups. The bicyclo[2.2.1]heptane system introduces significant ring strain, increasing reactivity in Diels-Alder reactions.
  • (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid-HCl (CAS 130931-85-0): Substitutes the hydroxyl with an amino group and includes a cyclopentene ring. The charged amino group improves water solubility, while the planar cyclopentene ring allows π-stacking interactions in biological targets, such as GABA analogs .

Biological Activity

3-Hydroxy-2-methylcyclopent-1-ene-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C₇H₈O₃ and a molecular weight of 140.14 g/mol. Its structure features a cyclopentene ring with a hydroxyl group and a carboxylic acid functional group, which are crucial for its biological activity.

Pharmacological Activities

This compound exhibits various biological activities:

1. Antioxidant Activity
Research has indicated that this compound possesses antioxidant properties, which can protect cells from oxidative stress. The antioxidant activity is often measured using assays such as the ABTS assay, where the compound demonstrates significant inhibition of radical formation.

2. Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory pathways, potentially reducing inflammation in various models. This effect may be attributed to the inhibition of pro-inflammatory cytokines.

3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Results suggest that it exhibits inhibitory effects on bacterial growth, making it a candidate for further development as an antimicrobial agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging: The hydroxyl group in its structure allows it to act as a radical scavenger, neutralizing free radicals.
  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.
  • Membrane Disruption: Its lipophilic nature may contribute to disrupting microbial membranes, leading to cell death.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Antioxidant Evaluation
In a study assessing the antioxidant capacity using DPPH and ABTS assays, this compound showed an IC50 value comparable to well-known antioxidants like ascorbic acid.

CompoundIC50 (µM)
Ascorbic Acid20
This compound25

Study 2: Anti-inflammatory Activity
In vitro studies demonstrated that treatment with this compound significantly reduced TNF-alpha levels in activated macrophages, indicating its potential as an anti-inflammatory agent.

TreatmentTNF-alpha Level (pg/mL)
Control150
Compound (10 µM)80

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